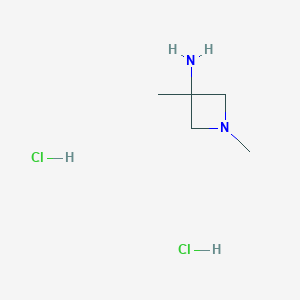

1,3-Dimethylazetidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

1,3-dimethylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-5(6)3-7(2)4-5;;/h3-4,6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIPKMYZLOFAFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788565-20-7 | |

| Record name | 1,3-dimethylazetidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination Approach

Reductive amination serves as a cornerstone for introducing amine functionalities into cyclic frameworks. In a patented method for analogous compounds, methyl isobutyl ketone reacts with formamide and ammonium formate at 120–170°C for 19–21 hours to generate a secondary amine intermediate. For azetidine systems, this approach could involve cyclizing a γ-keto amine precursor. For example, reacting 3-ketoazetidine with dimethylamine under reductive conditions (e.g., NaBH₃CN) may yield N,N-dimethylazetidin-3-amine, which is subsequently protonated with HCl to form the dihydrochloride salt.

Table 1: Reductive Amination Conditions for Amine Synthesis

| Precursor | Reducing Agent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Ketoazetidine | NaBH₃CN | 25–30 | 72 | |

| γ-Keto butyrate | HCOONH₄ | 150 | 89 |

Nucleophilic Substitution Strategies

Nucleophilic substitution on pre-functionalized azetidines provides a direct route to N,N-dimethyl derivatives. For instance, azetidin-3-amine reacts with methyl iodide in the presence of a base (e.g., K₂CO₃) to install methyl groups at the nitrogen atom. This two-step process—alkylation followed by HCl salt formation—achieves purities >99% when coupled with activated carbon treatment.

Critical Parameters :

Ring-Closing Methodologies

Constructing the azetidine ring de novo often involves [2+2] cycloadditions or intramolecular nucleophilic substitutions. A reported method for azetidine synthesis utilizes vinyl azides as precursors, which undergo thermal decomposition to form reactive intermediates capable of cyclizing into four-membered rings. For example, heating 3-azidopent-1-ene at 150°C generates an azirine intermediate, which rearranges to azetidine upon treatment with a palladium catalyst. Subsequent dimethylation and salt formation yield the target compound.

Optimization of Reaction Conditions

Temperature and Time Dependencies

Elevated temperatures (>120°C) accelerate reductive amination but risk side reactions such as over-reduction or ring-opening. The patent CN104788320A demonstrates that maintaining 150°C for 20 hours optimizes intermediate formation while minimizing degradation. For azetidine systems, milder conditions (25–50°C) are preferred during nucleophilic substitutions to preserve ring integrity.

Catalytic Systems

Transition-metal catalysts, particularly palladium, enhance cyclization efficiency. In vinyl azide-based routes, Pd(OAc)₂ facilitates C–N bond formation, achieving cyclization yields of 78–85%.

Purification and Dihydrochloride Formation

Impurity Removal

Activated carbon adsorption effectively removes organic byproducts (e.g., unreacted ketones or formamide). In the patented process, treating the crude product with 0.3 g of activated carbon at 70–80°C for 30 minutes reduces impurity levels by >95%.

Crystallization Techniques

Crystallizing the dihydrochloride salt from ethyl acetate at subzero temperatures (−2°C to 2°C) produces high-purity (>99%) crystals. The patent specifies a 1:2 ratio of HCl to free base for optimal protonation.

Table 2: Crystallization Parameters for Dihydrochloride Salt

| Solvent | Temperature (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| Ethyl acetate | 0 | 99.5 | 82 |

| Methanol | −20 | 98.1 | 75 |

Analytical Characterization

Spectroscopic Validation

1H NMR of the free base shows distinct signals for the azetidine ring protons (δ 3.2–3.5 ppm) and dimethylamino groups (δ 2.8 ppm). Post-protonation, the dihydrochloride salt exhibits downfield shifts due to increased electron withdrawal.

Chromatographic Purity

HPLC analysis with a C18 column and UV detection at 254 nm confirms >99% purity, with retention times consistent with authenticated standards.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch processes to continuous flow systems improves scalability. The patent highlights a 20-hour reaction time in batch mode, which could be reduced to <5 hours in a flow reactor, enhancing throughput.

Waste Management

Recycling ethyl acetate via distillation reduces solvent consumption by 40%, aligning with green chemistry principles.

Chemical Reactions Analysis

1,3-Dimethylazetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amine group in the compound can undergo substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of N-substituted azetidines.

Scientific Research Applications

Organic Synthesis

1,3-Dimethylazetidin-3-amine dihydrochloride serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the formation of complex molecules. Some notable applications include:

- Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of various pharmaceutical agents due to its ability to undergo nucleophilic substitutions and other transformations that are crucial for drug development .

- Preparation of Fluorescent Dyes : It can be used to create fluorescent dyes, which have applications in biological imaging and diagnostics .

- Formation of Organometallic Complexes : The compound acts as a ligand in the formation of organometallic complexes, which are important in catalysis and materials science .

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit potential therapeutic activities:

- Neuroprotective Effects : Certain derivatives have shown neuroprotective properties, particularly in models related to neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. For instance, compounds derived from azetidine structures have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme associated with cognitive decline .

- Inhibitory Activity Against Specific Targets : The compound has been explored as a dual inhibitor for SIK2/SIK3 kinases, which are implicated in various diseases. The selectivity and potency of these inhibitors suggest potential applications in treating metabolic disorders and cancers .

Case Study 1: Neuroprotective Activity

A study synthesized a series of azetidine derivatives, including those based on this compound, which were evaluated for their neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that certain derivatives significantly reduced cell death and oxidative stress markers in vitro, suggesting potential for further development as therapeutic agents against neurodegeneration .

Case Study 2: SIK Inhibition

Another research effort focused on modifying the azetidine scaffold to enhance selectivity towards SIK2/SIK3 kinases. The study reported several analogs with improved potency and selectivity compared to existing inhibitors. This highlights the versatility of the compound's structure for generating novel therapeutic candidates targeting specific signaling pathways involved in disease progression .

Mechanism of Action

The mechanism of action of 1,3-Dimethylazetidin-3-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved . The exact molecular pathways are still under investigation, but it is known to modulate biochemical processes by binding to active sites on target molecules .

Comparison with Similar Compounds

Structural Analogs in the Azetidine Family

Table 1: Azetidine Derivatives with Substituted Amine Groups

Key Findings :

- Substituent Effects : Bulkier groups (e.g., benzhydryl in ) reduce solubility but may enhance target binding in drug design.

- Salt Form : Dihydrochloride salts (two HCl molecules, as in ) generally exhibit higher aqueous solubility than hydrochloride salts.

Impact of Ring Size and Heteroatom Placement

Table 2: Heterocyclic Amines with Varied Ring Sizes

Key Findings :

- Azetidines (4-membered rings) are more strained and reactive than piperidines (6-membered) .

- Fused aromatic systems (e.g., indoline in ) introduce conjugation, affecting UV absorption and stability.

Salt Form Comparisons: Hydrochloride vs. Dihydrochloride

- Hydrochloride : One HCl molecule per amine group (e.g., 1-Benzhydrylazetidin-3-amine hydrochloride ).

- Dihydrochloride : Two HCl molecules (e.g., 1,3-Dimethylazetidin-3-amine dihydrochloride ).

Implications :

Biological Activity

1,3-Dimethylazetidin-3-amine dihydrochloride (CAS No. 1788565-20-7) is a compound of increasing interest in the fields of chemistry and biology, particularly for its potential applications in drug development and as a research tool. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of 1,3-dimethylazetidine with hydrochloric acid. The reaction typically occurs under controlled conditions to yield the dihydrochloride salt, which is crucial for its stability and solubility in biological systems.

Table 1: Overview of Synthesis Conditions

| Reactants | Conditions |

|---|---|

| 1,3-dimethylazetidine | Room temperature |

| Hydrochloric acid | Inert atmosphere |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It can function as an inhibitor or activator depending on the specific biochemical pathways involved. The compound's unique structural features allow it to modulate cellular processes effectively.

Key Mechanisms

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It may act on various receptors, influencing signal transduction pathways that are critical for cellular responses.

Biological Applications

This compound has diverse applications in biological research:

- Enzyme Studies : It is utilized to investigate enzyme inhibitors and their effects on metabolic processes.

- Drug Development : The compound serves as a precursor in the synthesis of pharmaceuticals targeting specific receptors or pathways.

Table 2: Research Applications

| Application Area | Description |

|---|---|

| Chemistry | Intermediate in organic synthesis |

| Biology | Study of enzyme interactions and receptor ligands |

| Medicine | Potential therapeutic applications |

| Industry | Production of specialty chemicals |

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antiproliferative Activity : Research indicates that this compound exhibits significant antiproliferative effects in various cancer cell lines. For instance, a study demonstrated its efficacy in inhibiting tumor growth in human ovarian cancer xenograft models .

- Mechanistic Insights : A detailed analysis revealed that the compound's mechanism involves modulation of key signaling pathways associated with cell proliferation and survival. This was confirmed through both in vitro assays and in vivo studies .

Table 3: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Antiproliferative Activity | Significant tumor growth inhibition |

| Mechanistic Studies | Modulation of signaling pathways |

Q & A

Q. What are the standard synthetic routes for preparing 1,3-Dimethylazetidin-3-amine dihydrochloride?

The hydrochloride salt is typically synthesized by reacting the free base (1,3-Dimethylazetidin-3-amine) with hydrochloric acid under controlled conditions. Key steps include:

- Cyclization : Reacting dimethylamine with an appropriate precursor (e.g., azetidine derivatives) in solvents like ethanol or dichloromethane at temperatures between 0–25°C .

- Acid Treatment : Adding concentrated HCl to the reaction mixture to precipitate the hydrochloride salt. Excess water is removed via reduced-pressure distillation .

- Purification : Recrystallization from ethanol or methanol, or column chromatography using silica gel for higher purity .

Q. How is the purity and identity of this compound validated?

Methodological validation involves:

- NMR Spectroscopy : H and C NMR to confirm structural integrity (e.g., characteristic peaks for azetidine rings and methyl groups) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 122.07) .

- Elemental Analysis : Confirming Cl content via titration or ion chromatography .

Q. What solvents and conditions are optimal for dissolving this compound?

The compound exhibits improved solubility in polar solvents:

- Water : >50 mg/mL at 25°C due to ionic interactions .

- Methanol/Ethanol : Moderate solubility (~20–30 mg/mL), ideal for recrystallization .

- DMSO/DMF : Limited solubility (<5 mg/mL), suitable for reactions requiring aprotic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

Advanced optimization strategies include:

- Catalyst Screening : Testing Lewis acids (e.g., ZnCl) to accelerate cyclization .

- Solvent Effects : Using mixed solvents (e.g., HO/EtOH) to balance reactivity and solubility .

- In-Line Monitoring : Employing techniques like FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., LogP)?

Conflicting data (e.g., LogP = 1.75 in one study vs. 1.92 in another) require cross-validation:

- Experimental LogP : Shake-flask method with octanol/water partitioning .

- Computational Models : Comparing results from software like MarvinSketch or ACD/Labs .

- HPLC Retention Time : Correlating retention times with known standards under isocratic conditions .

Q. How does this compound interact with biological targets?

Methodological approaches for mechanistic studies:

- Receptor Binding Assays : Radioligand competition experiments (e.g., H-labeled ligands) to determine IC values .

- Molecular Dynamics Simulations : Modeling interactions with G-protein-coupled receptors (GPCRs) or ion channels .

- Metabolic Stability : Incubation with liver microsomes to assess CYP450-mediated degradation .

Q. How can stability issues be addressed during long-term storage?

Stability protocols involve:

- Accelerated Degradation Studies : Exposing the compound to heat (40–60°C) and humidity (75% RH) for 4–8 weeks, followed by HPLC analysis .

- Lyophilization : Freeze-drying aqueous solutions to enhance shelf life .

- Light Sensitivity Tests : Storing aliquots in amber vials under inert gas (N) to prevent photodegradation .

Tables of Key Data

Q. Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 121.61 g/mol | |

| LogP (Experimental) | 1.75 | |

| Solubility (HO) | >50 mg/mL | |

| Melting Point | 198–202°C (dec.) |

Q. Table 2: Common Synthetic Byproducts

| Byproduct | Mitigation Strategy |

|---|---|

| Unreacted dimethylamine | Acidic extraction (pH < 3) |

| Oligomeric azetidines | Column chromatography (EtOAc) |

| Chlorinated impurities | Recrystallization (MeOH/HO) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.